molecular formula C23H24O5 B11446530 (2E,5E)-2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone

(2E,5E)-2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone

Cat. No.: B11446530
M. Wt: 380.4 g/mol
InChI Key: NADUQCROZYTGPH-JYFOCSDGSA-N
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Description

(2E,5E)-2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone is a chemical compound with the molecular formula C23H24O5 It is a derivative of cyclopentanone, featuring two benzylidene groups substituted with methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone typically involves the condensation reaction between cyclopentanone and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bonds (C=C) in the final product. The reaction is typically performed under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the double bonds (C=C) to single bonds (C-C), forming saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated cyclopentanone derivatives.

    Substitution: Various substituted benzylidene cyclopentanone derivatives.

Mechanism of Action

Comparison with Similar Compounds

(2E,5E)-2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone can be compared to other similar compounds such as curcumin and its derivatives. While curcumin is well-known for its antioxidant and anti-inflammatory properties, this compound offers unique structural features that may enhance its stability and reactivity in certain applications . Other similar compounds include various benzylidene cyclopentanone derivatives, which share similar core structures but differ in their substituent groups and overall reactivity.

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

(2E,5E)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C23H24O5/c1-25-19-9-5-15(13-21(19)27-3)11-17-7-8-18(23(17)24)12-16-6-10-20(26-2)22(14-16)28-4/h5-6,9-14H,7-8H2,1-4H3/b17-11+,18-12+

InChI Key

NADUQCROZYTGPH-JYFOCSDGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/CC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC

Origin of Product

United States

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